molecular formula C10H14ClN B14850683 2-Tert-butyl-4-(chloromethyl)pyridine CAS No. 1211533-10-6

2-Tert-butyl-4-(chloromethyl)pyridine

Cat. No.: B14850683
CAS No.: 1211533-10-6
M. Wt: 183.68 g/mol
InChI Key: HEEUSCPWAZSGBY-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(chloromethyl)pyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the second position and a chloromethyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 2-Tert-butyl-4-(chloromethyl)pyridine can be achieved through several methods. One common synthetic route involves the chloromethylation of 2-tert-butylpyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents. The reaction conditions often require a catalyst, such as zinc chloride, and the process is carried out under reflux conditions to ensure the complete conversion of the starting material.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

2-Tert-butyl-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

2-Tert-butyl-4-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as a precursor for the synthesis of drugs or drug candidates, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(chloromethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

2-Tert-butyl-4-(chloromethyl)pyridine can be compared with other similar compounds, such as:

    2-Tert-butylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-Chloromethylpyridine: Lacks the tert-butyl group, which affects its steric and electronic properties.

    2-Tert-butyl-4-methylpyridine: Has a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the tert-butyl and chloromethyl groups, which confer specific reactivity and properties that are valuable in various chemical and biological contexts.

Properties

CAS No.

1211533-10-6

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-tert-butyl-4-(chloromethyl)pyridine

InChI

InChI=1S/C10H14ClN/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,7H2,1-3H3

InChI Key

HEEUSCPWAZSGBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)CCl

Origin of Product

United States

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